molecular formula C16H15N3OS B2394108 N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1170458-60-2

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2394108
CAS RN: 1170458-60-2
M. Wt: 297.38
InChI Key: WEBZWWVCUMYKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have shown potential in antiviral activity. For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

The anticancer activity of indole derivatives is another area of interest . This could mean that our compound may have potential applications in cancer treatment.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This suggests that our compound could potentially be used as an antioxidant.

Antimicrobial Activity

The antimicrobial activity of indole derivatives is another potential application . This could mean that our compound may have uses in combating various microbial infections.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes.

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Amides

A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . Our compound, being a carboxamide, could potentially be synthesized using this method.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These pathways could be related to the various activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities, among others.

Result of Action

It’s known that indole derivatives can exhibit a variety of biological effects due to their interaction with multiple targets . These effects can range from antiviral to anticancer activities, depending on the specific derivative and its mode of action.

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential for newer therapeutic possibilities .

properties

IUPAC Name

N-cyclopropyl-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-19-13-5-3-2-4-10(13)8-14(19)16-18-12(9-21-16)15(20)17-11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZWWVCUMYKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.